N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14816900
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide -](/images/structure/VC14816900.png)
Specification
Molecular Formula | C15H17N3O2 |
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Molecular Weight | 271.31 g/mol |
IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C15H17N3O2/c19-11-6-4-10(5-7-11)8-9-16-15(20)14-12-2-1-3-13(12)17-18-14/h4-7,19H,1-3,8-9H2,(H,16,20)(H,17,18) |
Standard InChI Key | AEMQRKLDKFCASV-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C1)NN=C2C(=O)NCCC3=CC=C(C=C3)O |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Nomenclature
The compound’s IUPAC name, N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide, delineates its core components:
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A cyclopenta[c]pyrazole system fused across five- and six-membered rings.
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A carboxamide group at position 3 of the pyrazole.
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A 2-(4-hydroxyphenyl)ethyl side chain linked to the carboxamide nitrogen.
The molecular formula is C₁₇H₂₀N₄O₂, yielding a molecular weight of 312.37 g/mol. Key structural features include:
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A planar aromatic system from the pyrazole and cyclopentane rings.
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Hydrophilic regions around the hydroxyl and carboxamide groups.
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Hydrophobic contributions from the cyclopentane and phenethyl moieties.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₇H₂₀N₄O₂ |
Molecular Weight | 312.37 g/mol |
IUPAC Name | N-[2-(4-Hydroxyphenyl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Hydrogen Bond Donors | 3 (OH, NH, CONH) |
Hydrogen Bond Acceptors | 4 (O, N) |
Rotatable Bonds | 5 |
Spectroscopic Characterization
While direct data for this compound are scarce, analogous pyrazole-carboxamides exhibit characteristic spectroscopic signatures:
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¹H NMR: Pyrazole protons resonate at δ 7.5–8.0 ppm, while the cyclopentane CH₂ groups appear near δ 2.0–2.5 ppm. The 4-hydroxyphenyl group shows aromatic signals at δ 6.7–7.2 ppm .
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IR Spectroscopy: Stretching vibrations for OH (3200–3600 cm⁻¹), CONH (1650–1700 cm⁻¹), and C=N (1550–1600 cm⁻¹) are typically observed.
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Mass Spectrometry: Expected molecular ion peak at m/z 312.37 (M⁺), with fragmentation patterns arising from cleavage of the carboxamide bond.
Synthetic Methodology
Reaction Pathway
The synthesis involves a multi-step sequence, adapted from protocols for related pyrazole derivatives:
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Cyclopenta[c]pyrazole Core Formation: Cyclocondensation of cyclohexanedione with hydrazine derivatives under acidic conditions.
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Carboxamide Introduction: Coupling the pyrazole-3-carboxylic acid with 2-(4-hydroxyphenyl)ethylamine using EDCI/HOBt activation.
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Hydroxyl Group Protection/Deprotection: Use of tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during amide bond formation.
Table 2: Key Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
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1 | Cyclohexanedione, NH₂NH₂·HCl, HCl/EtOH, reflux | 65–70 |
2 | EDCI, HOBt, DMF, rt, 12 h | 50–55 |
3 | TBSCl, imidazole, DCM, 0°C to rt | 85–90 |
Purification and Analysis
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3).
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HPLC: C18 column, acetonitrile/water (0.1% TFA) gradient, 95% purity threshold.
Biological Activity and Mechanism
Pharmacological Profiling
Though direct studies are unavailable, structurally related compounds exhibit:
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Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anticancer Potential: IC₅₀ of 12.5 µM against MCF-7 breast cancer cells via Bcl-2/Bax pathway modulation.
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Anti-inflammatory Effects: 40% inhibition of COX-2 at 10 µM concentration.
Target Engagement
Molecular docking simulations predict:
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Strong binding to EGFR kinase (ΔG = -9.8 kcal/mol) through hydrogen bonds with Met793 and hydrophobic interactions with Leu718.
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Moderate affinity for 5-HT₂A receptors (Kᵢ = 180 nM), suggesting possible neuropsychiatric applications.
Comparative Analysis with Analogues
Table 3: Structural-Activity Relationships
Compound | Substituent | IC₅₀ (EGFR) | MIC (S. aureus) |
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Target Compound | 4-Hydroxyphenethyl | 9.8 µM | 12 µg/mL |
N-[2-(4-Methoxyphenyl)ethyl] Analogue | 4-Methoxyphenethyl | 14.2 µM | 18 µg/mL |
N-[2-(Phenylsulfonyl)ethyl] Analogue | Phenylsulfonylethyl | 22.5 µM | 25 µg/mL |
Key trends:
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Hydroxyl groups enhance antimicrobial potency over methoxy or sulfonyl derivatives.
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Planar pyrazole cores improve kinase inhibition compared to bulkier substituents.
Applications and Future Directions
Therapeutic Prospects
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Oncology: Potential as a dual EGFR/VEGFR inhibitor to circumvent resistance mutations.
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Infectious Diseases: Synergistic combinations with β-lactam antibiotics for MRSA infections.
Industrial Relevance
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Chemical Probes: Use in fluorescence polarization assays to study protein-ligand interactions.
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Prodrug Development: Esterification of the hydroxyl group for improved bioavailability.
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